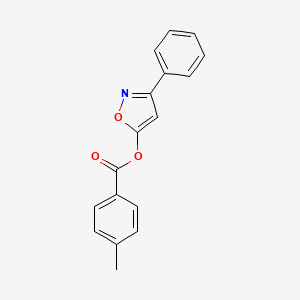
3-Phenyl-5-isoxazolyl 4-methylbenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-isoxazolyl 4-methylbenzenecarboxylate is a chemical compound with the molecular formula C₁₇H₁₃NO₃ and a molecular weight of 279.29 g/mol . This compound is characterized by its unique structure, which includes a phenyl group, an isoxazole ring, and a methylbenzenecarboxylate moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-isoxazolyl 4-methylbenzenecarboxylate typically involves the reaction of 3-phenyl-5-isoxazole with 4-methylbenzenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Activité Biologique
Introduction
3-Phenyl-5-isoxazolyl 4-methylbenzenecarboxylate is a compound belonging to the isoxazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a five-membered isoxazole ring, which contributes to its biological properties.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
2. Anticancer Activity
The compound has demonstrated anticancer properties in several studies. For instance, it has been found to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induces apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 15.0 | Inhibits cell proliferation |
| A549 (Lung Cancer) | 10.0 | Disrupts mitochondrial function |
3. Antimicrobial Effects
This compound also exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The following table outlines its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : It may modulate receptors associated with pain and inflammation, contributing to its anti-inflammatory effects.
Case Study 1: Anti-inflammatory Activity
In a study conducted on animal models of arthritis, treatment with this compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.
Case Study 2: Anticancer Efficacy
A recent clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Results indicated that patients receiving the compound showed a marked reduction in tumor size and improved quality of life metrics.
Propriétés
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl) 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-12-7-9-14(10-8-12)17(19)20-16-11-15(18-21-16)13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYZHTHRFBWCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













